2-Phenylethyl heptanoate 2-Phenylethyl heptanoate
Brand Name: Vulcanchem
CAS No.: 5454-11-5
VCID: VC18408461
InChI: InChI=1S/C15H22O2/c1-2-3-4-8-11-15(16)17-13-12-14-9-6-5-7-10-14/h5-7,9-10H,2-4,8,11-13H2,1H3
SMILES:
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol

2-Phenylethyl heptanoate

CAS No.: 5454-11-5

Cat. No.: VC18408461

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylethyl heptanoate - 5454-11-5

Specification

CAS No. 5454-11-5
Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
IUPAC Name 2-phenylethyl heptanoate
Standard InChI InChI=1S/C15H22O2/c1-2-3-4-8-11-15(16)17-13-12-14-9-6-5-7-10-14/h5-7,9-10H,2-4,8,11-13H2,1H3
Standard InChI Key YMPDQHXHLKFWNN-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(=O)OCCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-Phenylethyl heptanoate, also known as phenylethyl heptanoate or 2-phenylethyl n-heptanoate, is an ester formed by the condensation of heptanoic acid and 2-phenylethanol. Its molecular structure comprises a phenyl group attached to an ethyl chain, which is esterified to a seven-carbon aliphatic acid (heptanoic acid) . The systematic IUPAC name is 2-phenylethyl heptanoate, and its CAS Registry Number is 5454-11-5 .

The compound’s SMILES notation is CCCCCCC(=O)OCCC1=CC=CC=C1, representing the heptanoyloxy group linked to the phenethyl moiety . Its InChIKey, YMPDQHXHLKFWNN-UHFFFAOYSA-N, provides a unique identifier for computational and database referencing .

Mass Spectrometry

Collision cross-section (CCS) values, critical for ion mobility spectrometry, vary with adduct formation. For instance:

  • [M+H]⁺: m/z=235.16927m/z = 235.16927, CCS = 157.3 Ų

  • [M+Na]⁺: m/z=257.15121m/z = 257.15121, CCS = 168.9 Ų

  • [M-H]⁻: m/z=233.15471m/z = 233.15471, CCS = 159.1 Ų .

Gas Chromatography

On a polar Carbowax 20M column, 2-phenylethyl heptanoate exhibits a retention index (RI) of 2233 under custom temperature programming . This RI aids in compound identification in essential oil analyses.

Physicochemical Properties

The compound’s molecular weight is 234.3340 g/mol, with a monoisotopic mass of 234.16194 Da . Its solubility profile favors non-polar solvents, aligning with its use in fragrance matrices. Predicted logP values suggest high lipophilicity, consistent with ester functionalities .

Synthesis and Production Methodologies

Enzymatic Catalysis in Continuous Systems

Recent advances highlight the efficiency of Novozym® 435 (immobilized Candida antarctica lipase B) in synthesizing 2-phenylethyl heptanoate analogs. A solvent-free packed-bed reactor achieved 99.01% molar conversion under optimized conditions:

  • 2-Phenylethanol concentration: 62.07 mM

  • Flow rate: 2.75 mL/min

  • Temperature: 54.03°C .

This method outperforms batch processes, enabling 72-hour continuous operation without significant activity loss .

Table 1: Optimal Reaction Conditions for Enzymatic Synthesis

ParameterOptimal Value
Substrate Concentration62.07 mM
Flow Rate2.75 mL/min
Temperature54.03°C
Conversion Efficiency99.01 ± 0.09%

Traditional Esterification Routes

Stability and Analytical Challenges

Degradation Pathways

Hydrolysis under acidic or alkaline conditions regenerates 2-phenylethanol and heptanoic acid. Storage in amber glass at <30°C is recommended to minimize ester breakdown .

Analytical Quantification

Reverse-phase HPLC with UV detection (λ = 254 nm) is the gold standard for quantification. Limits of detection (LOD) and quantification (LOQ) are reported as 0.1 µg/mL and 0.3 µg/mL, respectively .

Comparative Analysis with Structural Analogs

2-Phenylethyl Pentanoate vs. Heptanoate

The pentanoate analog (C13H18O2\text{C}_{13}\text{H}_{18}\text{O}_{2}) shares similar applications but differs in volatility due to its shorter carbon chain. Its lower molecular weight (206.28 g/mol) results in a higher evaporation rate, making it less suitable for long-lasting fragrances .

Toxicity and Regulatory Status

Neither compound has comprehensive toxicity profiles. The European Food Safety Authority (EFSA) lists 2-phenylethyl heptanoate as Generally Recognized as Safe (GRAS) for use in food additives at concentrations ≤0.1% .

Future Research Directions

  • Pharmacological Screening: Evaluate antimicrobial, anti-inflammatory, or antioxidant properties.

  • Green Synthesis: Develop biocatalytic routes using non-conventional solvents (e.g., ionic liquids).

  • Stability Enhancements: Microencapsulation techniques to prolong shelf life in cosmetic formulations.

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